2-(3-Benzothiazol-2-yl-2-oxochromen-7-yloxy)acetic acid
Description
2-(3-Benzothiazol-2-yl-2-oxochromen-7-yloxy)acetic acid is a coumarin derivative featuring a benzothiazole moiety at the 3-position of the coumarin core and an acetic acid group linked via an ether bond at the 7-position. Coumarins are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The benzothiazole group enhances electronic conjugation and may improve binding to biological targets, while the acetic acid substituent contributes to solubility and hydrogen-bonding interactions.
Properties
Molecular Formula |
C18H11NO5S |
|---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
2-[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl]oxyacetic acid |
InChI |
InChI=1S/C18H11NO5S/c20-16(21)9-23-11-6-5-10-7-12(18(22)24-14(10)8-11)17-19-13-3-1-2-4-15(13)25-17/h1-8H,9H2,(H,20,21) |
InChI Key |
YRVYSMBWCXFANU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)OCC(=O)O)OC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzothiazol-2-yl-2-oxochromen-7-yloxy)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form benzothiazole derivatives . This is followed by the reaction of benzothiazole with coumarin derivatives under specific conditions to yield the desired compound. The reaction conditions often involve the use of solvents like dioxane and catalysts such as copper to facilitate the cyclization and coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave irradiation and one-pot multicomponent reactions to enhance efficiency and yield . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Benzothiazol-2-yl-2-oxochromen-7-yloxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like bromine in the presence of glacial acetic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include potassium thiocyanate, bromine, and sodium borohydride . The reactions are typically carried out under controlled temperatures and in the presence of solvents like dioxane and glacial acetic acid .
Major Products
The major products formed from these reactions include various substituted benzothiazole and coumarin derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-(3-Benzothiazol-2-yl-2-oxochromen-7-yloxy)acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Benzothiazol-2-yl-2-oxochromen-7-yloxy)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-tubercular activity is attributed to its ability to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . The compound’s anti-inflammatory properties are linked to its inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole and Coumarin Motifs
[3-(1,3-Benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]methoxy)acetic Acid (CAS: 864839-74-7)
- Key Differences: Substituents: A hydroxyl group at the 7-position, a propyl group at the 6-position, and a methoxy-linked acetic acid at the 2-position (vs. ether-linked acetic acid at the 7-position in the target compound).
Benzyl 2-[3-(1,3-Benzothiazol-2-yl)-2-oxochromen-7-yl]oxyacetate (CAS: 308297-58-7)
Coumarin Derivatives with Varied Substituents
2-((3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide (CAS: 376380-65-3)
- Key Differences :
[(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic Acid
- Key Differences: Substituents: Chloro at the 6-position and methyl at the 4-position.
Functional Group Comparisons
Biological Activity
2-(3-Benzothiazol-2-yl-2-oxochromen-7-yloxy)acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole core fused with a chromene moiety, which contributes to its unique biological properties. The molecular formula is , indicating the presence of various functional groups that may influence its reactivity and interaction with biological targets.
The biological activity of 2-(3-Benzothiazol-2-yl-2-oxochromen-7-yloxy)acetic acid can be attributed to several mechanisms:
- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. It has shown effectiveness against Gram-positive bacteria such as Bacillus subtilis and fungi like Candida albicans .
- Anticancer Properties : Research indicates that this compound has cytotoxic effects on various cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and liver (HepG2) cancers. The structure–activity relationship (SAR) studies suggest that modifications to the benzothiazole ring can enhance its selectivity for cancer cells over normal cells .
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in cancer progression, although specific targets remain to be fully elucidated.
Antimicrobial Activity
A series of studies have evaluated the antimicrobial efficacy of 2-(3-Benzothiazol-2-yl-2-oxochromen-7-yloxy)acetic acid. The minimal inhibitory concentrations (MICs) against selected pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 50 |
| Escherichia coli | 100 |
| Candida albicans | 75 |
These results indicate a promising profile for further development as an antimicrobial agent.
Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of the compound on various cancer cell lines. Table 2 illustrates the IC50 values obtained from these studies.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| A549 | 15 |
| HepG2 | 10 |
The selectivity index (SI), calculated as the ratio of IC50 values for normal versus cancer cells, suggests that this compound may preferentially target cancer cells, making it a candidate for further therapeutic exploration .
Case Studies
- Case Study on Breast Cancer : A study by Bernard et al. (2014) investigated the effects of benzothiazole derivatives, including our compound, on MCF-7 cells. The results indicated a significant reduction in cell viability, suggesting potential for development as an anticancer agent .
- Antifungal Screening : In another study focused on antifungal properties, compounds similar to 2-(3-Benzothiazol-2-yl-2-oxochromen-7-yloxy)acetic acid were tested against clinical isolates of Candida. The results demonstrated effectiveness comparable to standard antifungal treatments .
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